LSD1 Biochemical Inhibition Potency in the Context of Reversible Inhibitor Class
In biochemical assays for LSD1 inhibition, N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2,3-dimethoxybenzamide demonstrates low-micromolar to sub-micromolar potency, consistent with the reversible benzimidazole-benzamide inhibitor class [1]. The IC50 range of approximately 0.24–2.1 µM positions it competitively relative to early-stage reversible LSD1 inhibitors, though no direct head-to-head comparison under identical assay conditions is available for this specific compound against its closest analogs.
| Evidence Dimension | LSD1 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 240–2100 nM (multiple assay formats) |
| Comparator Or Baseline | Reversible LSD1 inhibitor class (e.g., benzimidazole-benzamide scaffolds); typical range 0.1–5 µM for hit compounds |
| Quantified Difference | No direct head-to-head data; compound falls within the active range for the class but potency relative to optimized analogs remains unquantified |
| Conditions | Biochemical fluorescence/coupling assays using recombinant human LSD1 (157–852 aa) with H3K4me2 substrate |
Why This Matters
The compound's LSD1 inhibitory activity confirms it is a bona fide chemical probe for target engagement studies, but selection over a more potent analog requires side-by-side comparative profiling.
- [1] BindingDB. BDBM50441978. Affinity Data: IC50 range for LSD1 inhibition. Available at: https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50441978 View Source
